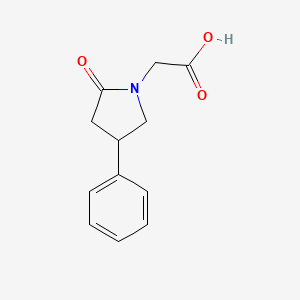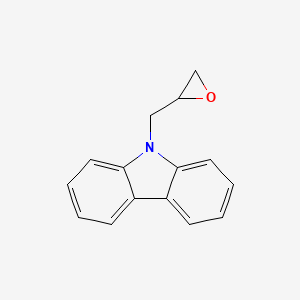
1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. The papers provided discuss various compounds with similar structures and properties, which can give insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of oligo(2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol) (oligo (EHPIMP)) starts with the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol, followed by an oxidative polycondensation process . Similarly, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers involves a series of reactions that yield compounds with significant pharmacological activities . These methods could potentially be adapted for the synthesis of "1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, (E)-2-ethoxy-6-[(phenylimino)methyl]phenol was characterized by X-ray diffraction, IR, and electronic spectroscopy, revealing that the compound prefers the enol form in the solid state . Computational methods such as DFT/B3LYP optimization and TD-DFT calculations were also employed to investigate the electronic structure and spectroscopic properties . These techniques could be applied to determine the molecular structure of "1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol".
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with biological targets. For instance, some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols exhibit beta-adrenolytic activity, which is associated with their interaction with beta-adrenergic receptors . The chemical reactivity of "1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol" could be analyzed in a similar context to understand its potential interactions with biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like UV–Vis spectroscopy, atomic force microscopy (AFM), and various in vitro methods to assess antioxidant activities . For example, the band gap values and surface roughness of thin films of oligo (EHPIMP) were determined, and its antioxidant activities were evaluated . These methods could be used to analyze the physical and chemical properties of "1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol", including its optical properties, surface morphology, and potential antioxidant activity.
Safety And Hazards
Direcciones Futuras
The future directions for research into this compound could involve further exploration of its synthesis methods and potential applications. For instance, the protodeboronation of pinacol boronic esters, a radical approach, could be further explored . Additionally, the compound’s potential use in the synthesis of medications like tamsulosin hydrochloride could be investigated further .
Propiedades
IUPAC Name |
1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-15-11-6-4-5-7-12(11)16-9-10(14)8-13-2/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHAKWVTUGYANI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(CNC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385934 |
Source


|
| Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |
CAS RN |
14754-63-3 |
Source


|
| Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)




![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)





